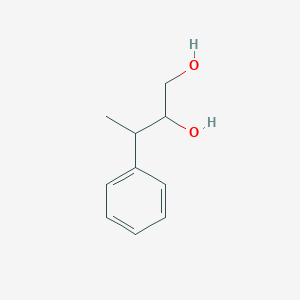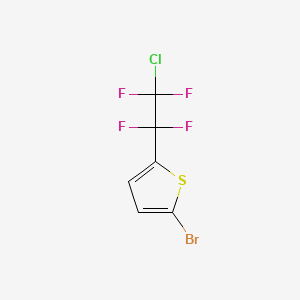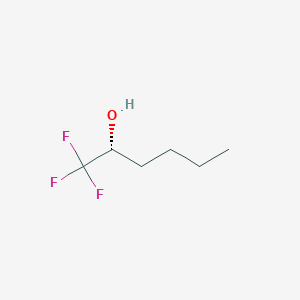
(r)-1,1,1-Trifluoro-2-hexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1,1,1-trifluorohexan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a hexanol backbone. This compound is notable for its chiral center at the second carbon, which gives it specific stereochemical properties. The trifluoromethyl group imparts unique chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,1,1-trifluorohexan-2-ol typically involves the introduction of the trifluoromethyl group into a hexanol precursor. One common method is the nucleophilic substitution reaction where a hexanol derivative reacts with a trifluoromethylating agent under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of (2R)-1,1,1-trifluorohexan-2-ol may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1,1,1-trifluorohexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
(2R)-1,1,1-trifluorohexan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism by which (2R)-1,1,1-trifluorohexan-2-ol exerts its effects involves its interaction with various molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, altering their activity. This interaction can modulate biochemical pathways, leading to specific physiological effects. The exact molecular targets and pathways involved depend on the context of its application, such as in drug development or biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-1,1,1-trifluorohexan-2-ol: The enantiomer of (2R)-1,1,1-trifluorohexan-2-ol, with similar chemical properties but different biological activity.
1,1,1-trifluoropropan-2-ol: A shorter-chain analog with different physical and chemical properties.
1,1,1-trifluorobutan-2-ol: Another analog with a different chain length, affecting its reactivity and applications.
Uniqueness
(2R)-1,1,1-trifluorohexan-2-ol is unique due to its specific stereochemistry and the presence of the trifluoromethyl group. These features confer distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications. Its ability to interact with specific molecular targets and pathways sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C6H11F3O |
|---|---|
Peso molecular |
156.15 g/mol |
Nombre IUPAC |
(2R)-1,1,1-trifluorohexan-2-ol |
InChI |
InChI=1S/C6H11F3O/c1-2-3-4-5(10)6(7,8)9/h5,10H,2-4H2,1H3/t5-/m1/s1 |
Clave InChI |
XEFMITHAWQJMRT-RXMQYKEDSA-N |
SMILES isomérico |
CCCC[C@H](C(F)(F)F)O |
SMILES canónico |
CCCCC(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


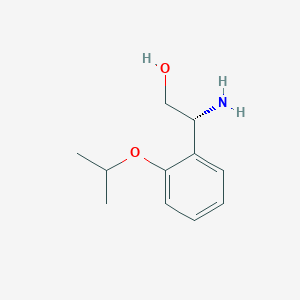
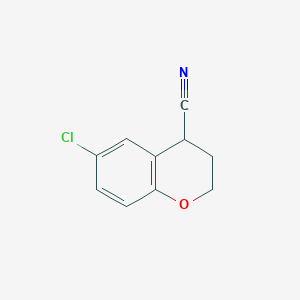
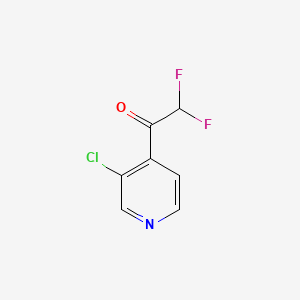
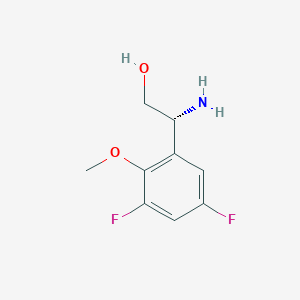
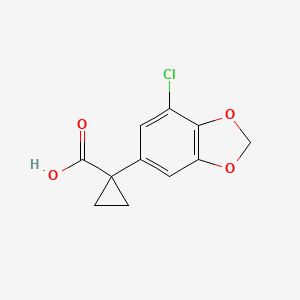
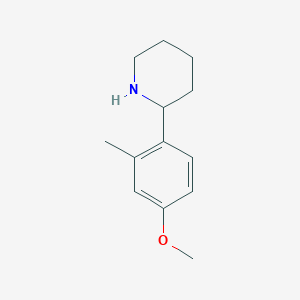
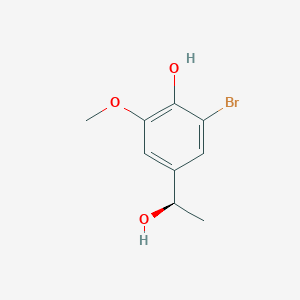
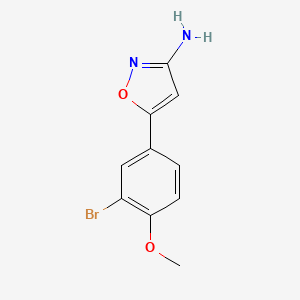
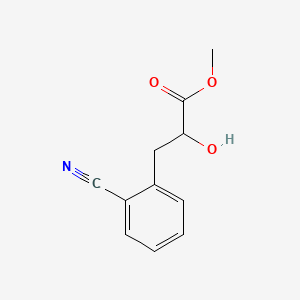
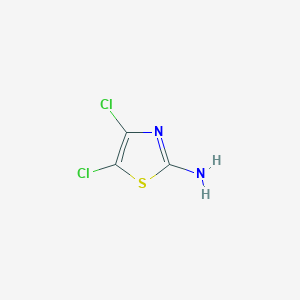
![4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)
